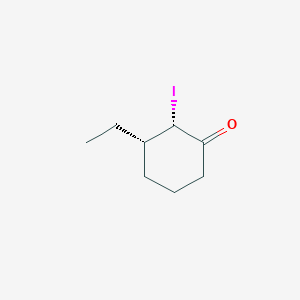
(2S,3S)-3-Ethyl-2-iodocyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-Ethyl-2-iodocyclohexan-1-one: is a chiral organic compound with a unique structure that includes an iodine atom and an ethyl group attached to a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one typically involves the iodination of a suitable cyclohexanone derivative. One common method is the halogenation of (2S,3S)-3-ethylcyclohexanone using iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the iodine atom can lead to the formation of (2S,3S)-3-ethylcyclohexan-1-ol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products:
- Oxidation can yield ketones or carboxylic acids.
- Reduction can produce alcohols.
- Substitution can lead to a variety of functionalized cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry: (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and complex molecules.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems and to develop new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one involves its interaction with molecular targets through its iodine and ethyl groups. The iodine atom can participate in halogen bonding, while the ethyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets.
Comparaison Avec Des Composés Similaires
- (2S,3S)-3-Ethyl-2-bromocyclohexan-1-one
- (2S,3S)-3-Ethyl-2-chlorocyclohexan-1-one
- (2S,3S)-3-Ethyl-2-fluorocyclohexan-1-one
Uniqueness: The presence of the iodine atom in (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and interaction profiles, making this compound valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
921770-64-1 |
|---|---|
Formule moléculaire |
C8H13IO |
Poids moléculaire |
252.09 g/mol |
Nom IUPAC |
(2S,3S)-3-ethyl-2-iodocyclohexan-1-one |
InChI |
InChI=1S/C8H13IO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8-/m0/s1 |
Clé InChI |
JXARECJYIKQBDA-XPUUQOCRSA-N |
SMILES isomérique |
CC[C@H]1CCCC(=O)[C@H]1I |
SMILES canonique |
CCC1CCCC(=O)C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
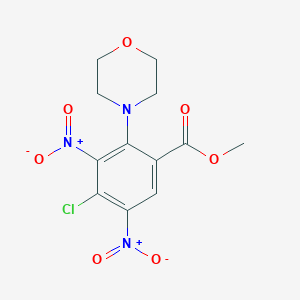

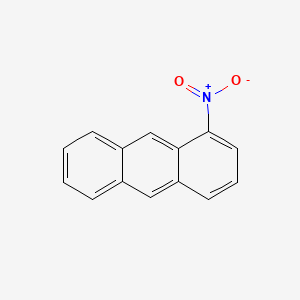
![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
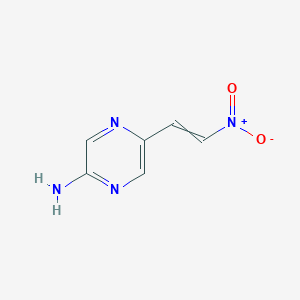
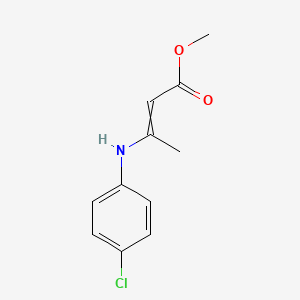
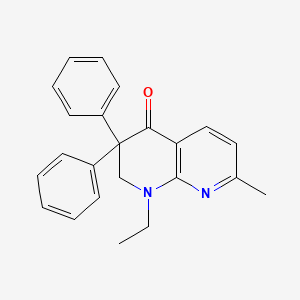
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)
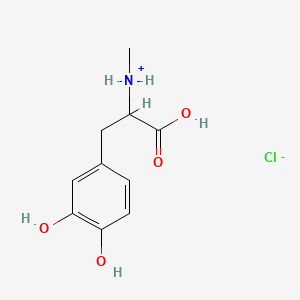

![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
